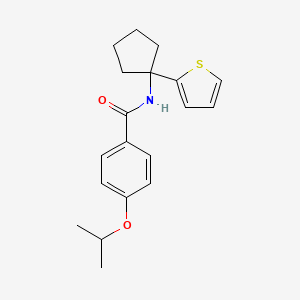

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Description

Propriétés

IUPAC Name |

4-propan-2-yloxy-N-(1-thiophen-2-ylcyclopentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-14(2)22-16-9-7-15(8-10-16)18(21)20-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLYHNNEUIQECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyl intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using a cyclopentanone derivative.

Introduction of the thiophene ring: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.

Attachment of the isopropoxy group: The isopropoxy group is introduced through an etherification reaction, typically using isopropyl alcohol and an appropriate base.

Formation of the benzamide core: The final step involves the formation of the benzamide core through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Benzamide Derivatives

4-Ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide ()

- Molecular Formula: C₁₉H₂₃NO₂S vs. C₂₀H₂₅NO₂S (target compound).

- Key Differences : The ethoxy group (C₂H₅O) in this analog is less bulky than the isopropoxy (C₃H₇O) group in the target compound. This difference impacts lipophilicity (logP), with the isopropoxy variant likely exhibiting higher membrane permeability but lower aqueous solubility.

- Structural Implications : The cyclopentyl-thiophene moiety is conserved, suggesting similar π-π stacking or hydrophobic interactions in biological targets. However, the ethoxy group may reduce steric hindrance in binding pockets compared to isopropoxy .

4-(Azepan-1-ylsulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide ()

- Molecular Features : Incorporates a thiazole ring and azepane sulfonyl group instead of the cyclopentyl-thiophene system. The 2,5-dichlorothiophen-3-yl group differs in substitution pattern from the thiophen-2-yl group in the target compound.

- Functional Impact : The sulfonyl and thiazole groups introduce hydrogen-bonding and electron-withdrawing effects, which may alter target selectivity or metabolic stability compared to the target’s benzamide-cyclopentyl scaffold .

Thiophene-Containing Impurities and Derivatives ()

Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine share the thiophene moiety but lack the benzamide core. These structures highlight the prevalence of thiophene in drug-like molecules, often contributing to aromatic interactions. However, the target compound’s cyclopentyl-thiophen-2-yl group may offer unique conformational rigidity compared to linear thiophene derivatives .

Benzamide Derivatives with Heterocyclic Modifications ()

4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide ()

- Key Features : Replaces the cyclopentyl group with a cyclohexyl ring and introduces a thio-linked benzooxazole.

- The benzooxazole-thioacetamido moiety introduces additional hydrogen-bonding sites absent in the target compound .

Triazole-Thione Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature sulfonyl and triazole-thione groups. These electron-deficient systems contrast with the target’s electron-rich thiophene and benzamide, suggesting divergent pharmacological targets (e.g., kinase inhibition vs. GPCR modulation) .

Data Tables for Structural and Functional Comparison

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely parallels methods for alkoxy-benzamides (e.g., nucleophilic substitution for isopropoxy introduction) and cyclopentyl-thiophene coupling, as seen in and .

- Structure-Activity Relationships (SAR) :

- Alkoxy Groups : Isopropoxy may enhance metabolic stability over ethoxy due to increased steric shielding of the ether oxygen .

- Thiophene Positioning : The thiophen-2-yl group (target) vs. thiophen-3-yl () alters electronic distribution and binding interactions .

- Cycloalkyl Moieties : Cyclopentyl (target) vs. cyclohexyl () affects conformational flexibility and target compatibility .

Activité Biologique

4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, with the chemical formula C19H23NO2S and CAS number 2034567-57-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Isopropoxy group : Contributes to lipophilicity and may enhance membrane permeability.

- Thiophene ring : Known for its role in biological activity and potential interactions with biological targets.

- Cyclopentyl group : Provides structural rigidity, which may influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. The following sections detail specific activities observed in various studies.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- IC50 Values : In a study involving lung cancer cell lines (A549, HCC827), the compound showed IC50 values ranging from 2.12 µM to 5.13 µM, indicating potent activity against these cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 2.12 |

| HCC827 | 5.13 |

| NCI-H358 | 0.85 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Cytokine Production : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Mechanism of Action : The anti-inflammatory effects are hypothesized to be mediated through the inhibition of NF-kB signaling pathways.

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound have provided insights into its action:

- Receptor Interaction : The compound may interact with specific receptors involved in tumor growth and inflammation, such as the epidermal growth factor receptor (EGFR).

- MicroRNA Modulation : Preliminary findings suggest that it may act as a modulator of microRNAs involved in cancer progression, particularly miR-21, which is known to be overexpressed in various cancers .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- In a study focusing on its anticancer properties, treatment with this compound resulted in significant tumor regression in xenograft models of lung cancer.

- Another case study reported synergistic effects when combined with traditional chemotherapeutic agents, enhancing overall efficacy while reducing side effects.

Q & A

Q. What are the standard synthetic pathways for preparing 4-isopropoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling 4-isopropoxybenzoic acid with 1-(thiophen-2-yl)cyclopentylamine via activation reagents like HATU or EDCl .

- Functional group protection : Protecting the thiophene sulfur or cyclopentyl amine during reaction steps to prevent side reactions .

- Solvent and temperature control : Using polar aprotic solvents (e.g., DMF, THF) at 0–25°C to optimize yield and purity .

Validation : Reaction progress is monitored via TLC, with final product characterization by /-NMR and HRMS .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : -NMR confirms the presence of the isopropoxy group (δ 1.2–1.4 ppm, doublet) and thiophene protons (δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C _{23}NO$ _{2}S: 342.1521) .

- HPLC : Ensures >95% purity using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Advanced optimization strategies include:

- Design of Experiments (DoE) : Screening parameters like solvent polarity, temperature, and catalyst loading to identify ideal conditions .

- Computational modeling : Using DFT calculations (e.g., Gaussian 09) to predict reaction pathways and transition states, reducing trial-and-error approaches .

- In situ monitoring : Employing ReactIR to track intermediates and adjust conditions dynamically .

Example : A 15% yield increase was achieved by switching from DCM to THF, reducing steric hindrance during amide coupling .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise due to:

- Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory testing) or solvent carriers (DMSO vs. PBS) .

- Dose-response calibration : Re-evaluating IC values using standardized protocols (e.g., OECD guidelines).

- Metabolic stability : Testing compound stability in liver microsomes to confirm activity is intrinsic, not artifact .

Validation : Cross-laboratory replication using shared reference standards (e.g., commercial COX-2 inhibitors) .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .

- QSAR modeling : Utilizing MOE or RDKit to correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with activity .

- ADMET prediction : SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) during lead optimization .

Q. How can the thiophene and cyclopentyl moieties influence electronic properties?

- Thiophene : Enhances π-π stacking with aromatic residues in target proteins; electronegative sulfur may stabilize charge-transfer interactions .

- Cyclopentyl : Introduces conformational rigidity, potentially improving binding specificity. Computational studies (e.g., NBO analysis) reveal reduced steric strain compared to cyclohexyl analogs .

Experimental validation : Cyclic voltammetry shows oxidation peaks at +1.2 V (thiophene ring), correlating with redox-mediated bioactivity .

Methodological Challenges and Solutions

Q. How can impurities from incomplete amide coupling be mitigated?

- Activation reagent selection : HATU outperforms EDCl in coupling efficiency for sterically hindered amines .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing degradation .

- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography removes unreacted acid/amine .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, enabling gram-scale production .

- Crystallization optimization : Using ethanol/water mixtures to enhance crystal lattice formation, yielding >99% purity .

- In-line analytics : PAT tools (e.g., FBRM) monitor particle size during crystallization .

Biological Activity Profiling

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Antioxidant : DPPH radical scavenging (IC values compared to ascorbic acid) .

- Anti-inflammatory : LPS-induced NO production in macrophages (dose-dependent inhibition) .

- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC reported in μg/mL) .

Q. How can off-target effects be minimized during pharmacological studies?

- Selectivity profiling : Kinase panel screening (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- CRISPR-Cas9 knockouts : Validate target specificity using gene-edited cell lines .

- Metabolomic profiling : LC-MS/MS to detect unintended metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.